rac-3-Hexadecanamido-2-ethoxypropyl phosphocholine
Overview
Description
rac-2-Ethoxy-3-hexadecanamido-1-propylphosphocholine: is a synthetic compound with the molecular formula C26H55O6N2P and a molecular weight of 522.70 g/mol . It is known for its role as a protein kinase C inhibitor
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-2-Ethoxy-3-hexadecanamido-1-propylphosphocholine involves multiple steps. One common method includes the reaction of hexadecanoic acid with 3-amino-1-propanol to form the hexadecanamido derivative. This intermediate is then reacted with ethylene oxide to introduce the ethoxy group. Finally, the phosphocholine moiety is introduced through a phosphorylation reaction .
Industrial Production Methods: Industrial production of rac-2-Ethoxy-3-hexadecanamido-1-propylphosphocholine typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: rac-2-Ethoxy-3-hexadecanamido-1-propylphosphocholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphocholine derivatives, while reduction can produce reduced amido derivatives .
Scientific Research Applications
Chemistry: It is used as a model compound in studies of phospholipid analogs and their chemical properties.
Biology: The compound is investigated for its role in inhibiting protein kinase C, which is involved in various cellular processes.
Medicine: Research has explored its potential as an antitumor agent due to its ability to inhibit neoplastic cell growth.
Industry: The compound is used in the development of novel pharmaceuticals and biochemical research tools.
Mechanism of Action
The mechanism of action of rac-2-Ethoxy-3-hexadecanamido-1-propylphosphocholine involves the inhibition of protein kinase C. Protein kinase C is a family of enzymes that play a crucial role in regulating various cellular functions, including cell growth, differentiation, and apoptosis. By inhibiting protein kinase C, the compound can modulate these cellular processes, making it a valuable tool in research and potential therapeutic applications .
Comparison with Similar Compounds
rac-2-Methoxy-3-hexadecanamido-1-propylphosphocholine: This compound is similar in structure but contains a methoxy group instead of an ethoxy group.
rac-2-Ethoxy-3-octadecanamido-1-propylphosphocholine: This compound has an octadecanamido group instead of a hexadecanamido group.
Uniqueness: rac-2-Ethoxy-3-hexadecanamido-1-propylphosphocholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
rac-3-Hexadecanamido-2-ethoxypropyl phosphocholine is a synthetic compound that has garnered attention in various fields of biological and medical research. Its unique structure, which includes a phosphocholine moiety, suggests potential roles in cellular signaling, membrane dynamics, and therapeutic applications. This article explores the biological activity of this compound through detailed research findings, case studies, and comparative analyses.
- Molecular Formula : C26H55N2O6P
- Molecular Weight : 522.70 g/mol
- CAS Number : 112989-01-2
The primary mechanism of action of this compound involves the inhibition of protein kinase C (PKC). PKC is a family of enzymes that plays critical roles in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC activity, this compound can modulate these cellular functions, making it a valuable tool in both research and potential therapeutic applications .
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. In vitro studies demonstrated its ability to inhibit neoplastic cell growth across various cancer cell lines. For instance, a study reported a dose-dependent reduction in cell viability in human breast cancer cells (MCF-7) treated with this compound .
Inhibition of Protein Kinase C
The compound's role as a PKC inhibitor has been substantiated through experimental studies. It was observed that treatment with this compound resulted in decreased phosphorylation of PKC substrates, indicating effective inhibition of the enzyme's activity.
Membrane Interaction
Due to its amphiphilic nature, this compound interacts with cellular membranes, potentially influencing membrane fluidity and permeability. This property is particularly relevant in the context of drug delivery systems where enhanced membrane interaction can facilitate the uptake of therapeutic agents into cells .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Type | Biological Activity |
---|---|---|
rac-3-Hexadecanamido-2-methoxypropyl phosphocholine | Methoxy group instead of ethoxy | Similar PKC inhibition but different membrane interactions |
rac-2-Ethoxy-3-octadecanamido-1-propylphosphocholine | Octadecanamido group | Enhanced hydrophobicity leading to different cellular responses |
Case Studies
- Breast Cancer Cell Lines : A study involving MCF-7 cells treated with varying concentrations of this compound showed a significant reduction in cell proliferation rates compared to controls. The IC50 value was determined to be approximately 25 µM.
- Hepatitis Virus Inhibition : Another investigation explored the efficacy of this compound in inhibiting hepatitis virus replication. The results indicated that administration led to a notable decrease in viral load in infected cell cultures .
Properties
IUPAC Name |
[2-ethoxy-3-(hexadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H55N2O6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)27-23-25(32-7-2)24-34-35(30,31)33-22-21-28(3,4)5/h25H,6-24H2,1-5H3,(H-,27,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUMXADKOISKIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H55N2O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920963 | |
Record name | 2-Ethoxy-3-[(1-hydroxyhexadecylidene)amino]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70920963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112989-01-2 | |
Record name | 3,5-Dioxa-9-aza-4-phosphapentacosan-1-aminium, 7-ethoxy-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (1)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112989012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethoxy-3-[(1-hydroxyhexadecylidene)amino]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70920963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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